molecular formula C16H26N2O11 B1217460 N,N'-diacetylchitobiono-1,5-lactone

N,N'-diacetylchitobiono-1,5-lactone

Cat. No. B1217460
M. Wt: 422.38 g/mol
InChI Key: QEWMGEYMXSBQHP-XYLIUAONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-diacetylchitobiono-1,5-lactone is a disaccharide.

Scientific Research Applications

Interaction with Lectins

N,N'-diacetylchitobiono-1,5-lactone, derived from N,N'-diacetylchitobiose, interacts with lectins like wheat-germ agglutinin and Griffonia simplicifolia II lectin. This interaction highlights its potential in studying glycolipid-lectin interactions (Kaifu & Goldstein, 1981).

Inhibitor of beta-N-acetylglucosaminidase

Research has demonstrated that derivatives of N,N'-diacetylchitobiono-1,5-lactone, such as N-acetylglucosaminono-1,5-lactone oxime, are potent inhibitors of beta-N-acetylglucosaminidase. These derivatives show promise as tools in biological research due to their competitive inhibition properties and potential role in transition state mimicry (Horsch et al., 1991).

Quorum Sensing in Bacteria

N,N'-diacetylchitobiono-1,5-lactone is related to molecules involved in quorum sensing in bacteria, a process that controls gene expression based on cell density. The compound’s analogs are involved in inhibiting quorum sensing in various bacterial strains, highlighting its potential in microbiology research (Rashid et al., 2011).

Inhibition of Glycosidases

Aldonolactones, including derivatives of N,N'-diacetylchitobiono-1,5-lactone, inhibit glycosidases. This inhibition is significant for enzymes of various origins (animal, plant, fungus) and has implications for further analog syntheses and applications in biological and medical research (Horsch et al., 1993).

properties

Product Name

N,N'-diacetylchitobiono-1,5-lactone

Molecular Formula

C16H26N2O11

Molecular Weight

422.38 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-oxooxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C16H26N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-14,16,19-20,23-25H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,16+/m1/s1

InChI Key

QEWMGEYMXSBQHP-XYLIUAONSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)NC(=O)C)CO)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(=O)C(C2O)NC(=O)C)CO)CO)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-diacetylchitobiono-1,5-lactone
Reactant of Route 2
Reactant of Route 2
N,N'-diacetylchitobiono-1,5-lactone
Reactant of Route 3
Reactant of Route 3
N,N'-diacetylchitobiono-1,5-lactone
Reactant of Route 4
Reactant of Route 4
N,N'-diacetylchitobiono-1,5-lactone
Reactant of Route 5
N,N'-diacetylchitobiono-1,5-lactone
Reactant of Route 6
N,N'-diacetylchitobiono-1,5-lactone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.